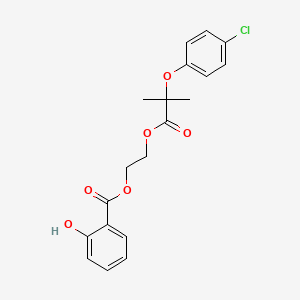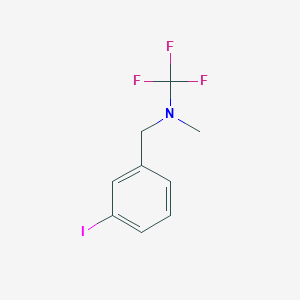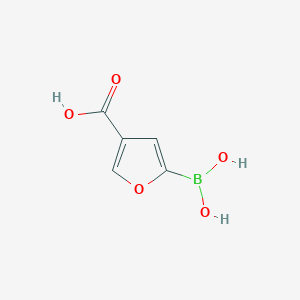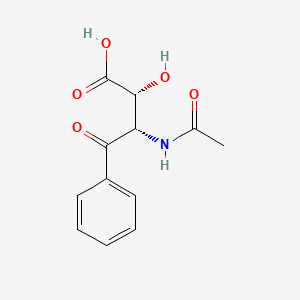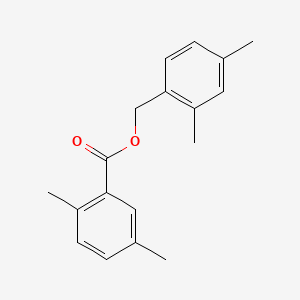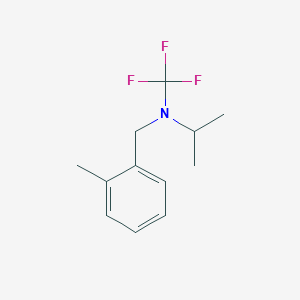
N-(2-methylbenzyl)-N-(trifluoromethyl)propan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methylbenzyl)-N-(trifluoromethyl)propan-2-amine is an organic compound that belongs to the class of amines This compound features a benzyl group substituted with a methyl group at the 2-position and a trifluoromethyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylbenzyl)-N-(trifluoromethyl)propan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-methylbenzyl chloride and trifluoromethylamine.
Reaction: The 2-methylbenzyl chloride is reacted with trifluoromethylamine in the presence of a base such as sodium hydroxide or potassium carbonate.
Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or toluene at a controlled temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. Catalysts may be used to enhance the reaction rate and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-methylbenzyl)-N-(trifluoromethyl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding amides or nitriles.
Reduction: The compound can be reduced to form secondary or primary amines.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products
Oxidation: Amides or nitriles.
Reduction: Secondary or primary amines.
Substitution: Halogenated or nitro-substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2-methylbenzyl)-N-(trifluoromethyl)propan-2-amine depends on its specific application:
Molecular Targets: It may interact with enzymes or receptors in biological systems.
Pathways Involved: The compound could modulate biochemical pathways by inhibiting or activating specific proteins.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-methylbenzyl)-N-methylpropan-2-amine: Lacks the trifluoromethyl group.
N-(2-chlorobenzyl)-N-(trifluoromethyl)propan-2-amine: Contains a chlorine atom instead of a methyl group on the benzyl ring.
Uniqueness
N-(2-methylbenzyl)-N-(trifluoromethyl)propan-2-amine is unique due to the presence of both the methyl and trifluoromethyl groups, which can influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C12H16F3N |
|---|---|
Peso molecular |
231.26 g/mol |
Nombre IUPAC |
N-[(2-methylphenyl)methyl]-N-(trifluoromethyl)propan-2-amine |
InChI |
InChI=1S/C12H16F3N/c1-9(2)16(12(13,14)15)8-11-7-5-4-6-10(11)3/h4-7,9H,8H2,1-3H3 |
Clave InChI |
WIZLDRAOABLLKD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1CN(C(C)C)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


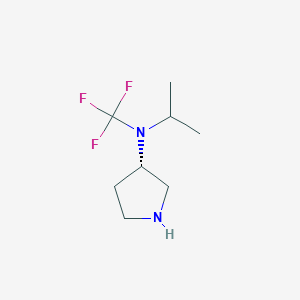
![1-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)-2-chloroethanone](/img/structure/B13957007.png)
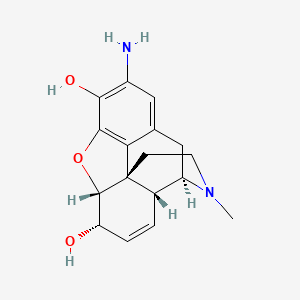
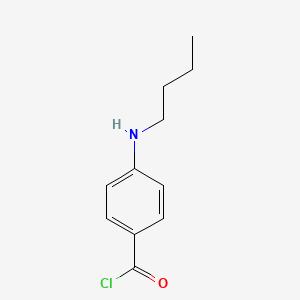
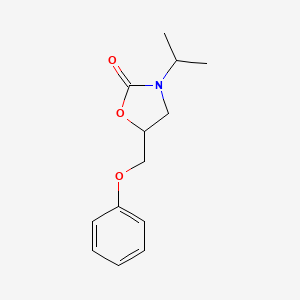
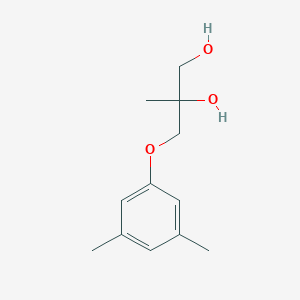
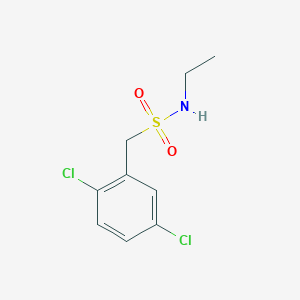
![8H-[1,2]Oxazolo[4,3-g]indazole](/img/structure/B13957042.png)
